molecular formula C13H24N2O3 B14047083 Tert-butyl (4AR,5S,8AR)-5-hydroxyoctahydroquinoxaline-1(2H)-carboxylate

Tert-butyl (4AR,5S,8AR)-5-hydroxyoctahydroquinoxaline-1(2H)-carboxylate

Cat. No.: B14047083
M. Wt: 256.34 g/mol
InChI Key: KPPATZYVVKCOPW-OUAUKWLOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl (4AR,5S,8AR)-5-hydroxyoctahydroquinoxaline-1(2H)-carboxylate is a complex organic compound with the molecular formula C13H24N2O2 It is characterized by its unique stereochemistry and the presence of a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (4AR,5S,8AR)-5-hydroxyoctahydroquinoxaline-1(2H)-carboxylate typically involves the following steps:

    Formation of the Quinoxaline Ring: The quinoxaline ring is formed through the condensation of an appropriate diamine with a diketone under acidic conditions.

    Hydrogenation: The quinoxaline ring is then subjected to hydrogenation to yield the octahydroquinoxaline derivative.

    Hydroxylation: The hydroxyl group is introduced at the 5-position through selective hydroxylation using reagents such as osmium tetroxide or potassium permanganate.

    Esterification: Finally, the carboxylate group is esterified with tert-butyl alcohol in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (4AR,5S,8AR)-5-hydroxyoctahydroquinoxaline-1(2H)-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).

    Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or PCC in dichloromethane.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl (4AR,5S,8AR)-5-hydroxyoctahydroquinoxaline-1(2H)-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl (4AR,5S,8AR)-5-hydroxyoctahydroquinoxaline-1(2H)-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl group and the quinoxaline ring are key functional groups that enable the compound to bind to enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (4AR,8AR)-octahydro-1(2H)-quinoxalinecarboxylate
  • Methyl (4AR,8AR)-4-{[tert-butyl(dimethyl)silyl]oxy}-5-oxooctahydro-4A(2H)-naphthalenecarboxylate
  • Methyl (4AR,8AS)-5,8A-dimethyl-2-oxo-3,4,6,7,8,8A,9,10-octahydro-4A(2H)-anthracenecarboxylate

Uniqueness

Tert-butyl (4AR,5S,8AR)-5-hydroxyoctahydroquinoxaline-1(2H)-carboxylate is unique due to its specific stereochemistry and the presence of both a hydroxyl group and a tert-butyl ester group. These features confer distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C13H24N2O3

Molecular Weight

256.34 g/mol

IUPAC Name

tert-butyl (4aR,5S,8aR)-5-hydroxy-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoxaline-1-carboxylate

InChI

InChI=1S/C13H24N2O3/c1-13(2,3)18-12(17)15-8-7-14-11-9(15)5-4-6-10(11)16/h9-11,14,16H,4-8H2,1-3H3/t9-,10+,11-/m1/s1

InChI Key

KPPATZYVVKCOPW-OUAUKWLOSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN[C@@H]2[C@H]1CCC[C@@H]2O

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC2C1CCCC2O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.